1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused to a pyrrole ring, with various functional groups attached, including methoxy, pyrimidinylamino, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE typically involves multi-step organic reactions. One common method is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinylamino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the pyrimidinylamino group can produce primary or secondary amines.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy, pyrimidinylamino, and trifluoromethyl groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F3N6O5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H19F3N6O5/c1-34-12-5-4-11(10-13(12)35-2)6-9-30-15-14(16(31)28-19(30)33)20(17(32)27-15,21(22,23)24)29-18-25-7-3-8-26-18/h3-5,7-8,10H,6,9H2,1-2H3,(H,27,32)(H,25,26,29)(H,28,31,33) |
InChI Key |
NQOVCEUCOMZOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC4=NC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.